N-(2,6-Diethylphenyl)-3-oxohexanamide

Description

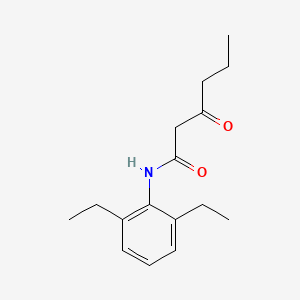

N-(2,6-Diethylphenyl)-3-oxohexanamide (C₁₆H₂₃NO₂, molecular weight: 261.36 g/mol) is a synthetic amide derivative characterized by a hexanamide backbone with a 3-oxo (keto) group at the third carbon and a 2,6-diethylphenyl substituent on the nitrogen atom. This compound is structurally notable for its bulky aryl group, which introduces steric hindrance, and the ketone functionality, which may influence its reactivity and intermolecular interactions.

Properties

CAS No. |

112216-37-2 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)-3-oxohexanamide |

InChI |

InChI=1S/C16H23NO2/c1-4-8-14(18)11-15(19)17-16-12(5-2)9-7-10-13(16)6-3/h7,9-10H,4-6,8,11H2,1-3H3,(H,17,19) |

InChI Key |

VXFRRGWTJRVXIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)NC1=C(C=CC=C1CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-3-oxohexanamide typically involves the reaction of 2,6-diethylaniline with a suitable acylating agent. One common method is the acylation of 2,6-diethylaniline with 3-oxohexanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethylphenyl)-3-oxohexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2,6-Diethylphenyl)-3-oxohexanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-3-oxohexanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differentiating factors include substituent effects, solubility, and functional group reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations

Steric and Electronic Effects: The 2,6-diethylphenyl group in this compound imposes greater steric bulk compared to the 2,6-dimethylphenoxy group in ’s acetamide derivatives. This may reduce solubility in polar solvents but enhance thermal stability in polymer matrices . In contrast, the phthalimide core of 3-chloro-N-phenyl-phthalimide () offers rigidity and planar geometry, favoring π-π stacking in polyimides, a property absent in the hexanamide backbone of the target compound .

Functional Group Reactivity: The 3-oxo group in this compound could participate in keto-enol tautomerism or serve as a hydrogen-bond acceptor, unlike the chloro substituent in 3-chloro-N-phenyl-phthalimide, which is more reactive in nucleophilic substitutions . The acetamide derivatives in feature amino and hydroxy groups, enabling hydrogen bonding and chiral recognition, which are critical for biological activity but absent in the target compound .

Synthetic Utility: While 3-chloro-N-phenyl-phthalimide is explicitly used as a monomer for polyimides (due to its anhydride-forming capability), this compound’s applications remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.